molecular formula C9H13N3S B076571 N-(2,3-dimethylphenyl)hydrazinecarbothioamide CAS No. 13278-47-2

N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B076571
CAS No.: 13278-47-2
M. Wt: 195.29 g/mol
InChI Key: DFWYQZYTNMMADI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C9H13N3S and a molecular weight of 195.28 g/mol . It is a derivative of thiosemicarbazide and is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,3-dimethylphenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-dimethylphenyl)hydrazinecarbothioamide can be synthesized through the reaction of 2,3-dimethylphenylhydrazine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve 2,3-dimethylphenylhydrazine in an appropriate solvent, such as ethanol.
  • Add carbon disulfide to the solution.
  • Introduce sodium hydroxide to the mixture to facilitate the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)hydrazinecarbothioamide involves its interaction with various molecular targets. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A closely related compound with similar chemical properties.

    4-Methyl-3-thiosemicarbazide: Another derivative of thiosemicarbazide with a methyl group at the 4-position.

    4-Phenylthiosemicarbazide: A derivative with a phenyl group at the 4-position.

Uniqueness

N-(2,3-dimethylphenyl)hydrazinecarbothioamide is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,3-dimethylphenyl)hydrazinecarbothioamide (C₉H₁₄N₂S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Overview of the Compound

This compound features a hydrazinecarbothioamide functional group attached to a 2,3-dimethylphenyl moiety. Its molecular structure includes:

  • Hydrazine Linkage : -NH-NH-
  • Thioamide Group : -C(=S)N-

This structural configuration is significant for its biological interactions, particularly with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.
  • Antifungal Activity : It has been evaluated for antifungal properties, making it a candidate for treating fungal infections.
  • Anticancer Effects : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The thioamide functionality may inhibit specific enzymes involved in disease pathways.
  • Cellular Disruption : By forming covalent bonds with nucleophilic sites on proteins, the compound can modulate cellular processes such as apoptosis and proliferation .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : Research has shown that derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma). For instance, one study reported IC50 values in the nanomolar range for certain derivatives .
  • Antimicrobial Testing : In vitro studies demonstrated that the compound effectively inhibited growth in various bacterial strains, showcasing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Tested Cell Lines/Organisms IC50/Effectiveness
AnticancerMDA-MB-231 (breast cancer)Nanomolar range
U87 (glioblastoma)Nanomolar range
AntimicrobialVarious bacterial strainsEffective inhibition
AntifungalSpecific fungal strainsEffective inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with hydrazine derivatives. This reaction can be performed under mild conditions to yield high purity products. Additionally, derivatives of this compound are being explored for enhanced biological activity and specificity towards targets involved in disease mechanisms.

Properties

IUPAC Name

1-amino-3-(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYQZYTNMMADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365238
Record name N-(2,3-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-47-2
Record name N-(2,3-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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